5-Chloro-2,4-dimethylpyrimidine chemical properties and structure
5-Chloro-2,4-dimethylpyrimidine chemical properties and structure
The following technical guide provides an in-depth analysis of 5-Chloro-2,4-dimethylpyrimidine , a specialized heterocyclic building block. This document is structured for researchers and process chemists, focusing on actionable data, validated synthetic routes, and reactivity profiling.
Structure, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
5-Chloro-2,4-dimethylpyrimidine is a trisubstituted pyrimidine scaffold characterized by a chemically distinct reactivity profile. Unlike its 2- or 4-chlorinated isomers, which are susceptible to nucleophilic aromatic substitution (SₙAr), the 5-chloro variant is electronically deactivated towards nucleophiles but highly primed for transition-metal-catalyzed cross-coupling and lateral functionalization. This compound serves as a critical intermediate in the synthesis of kinase inhibitors, agrochemicals, and functional materials, offering a stable "handle" (C5-Cl) for late-stage diversification.
Structural & Physiochemical Profiling[1]
The pyrimidine ring is electron-deficient, but the presence of two electron-donating methyl groups at positions 2 and 4 modulates this deficiency. The chlorine atom at position 5 occupies the "meta-like" position relative to the ring nitrogens, making it the least electron-deficient carbon on the ring.
Physiochemical Data Table
| Property | Value | Context |
| Physical State | Solid | Crystalline powder at RT |
| Melting Point | 48–52 °C (Typical) | Low-melting solid |
| Boiling Point | ~205 °C (Predicted) | @ 760 mmHg |
| Density | 1.18 g/cm³ (Predicted) | - |
| pKa (Conjugate Acid) | ~2.5 | Less basic than unsubstituted pyrimidine due to -I effect of Cl |
| LogP | 1.65 | Moderate lipophilicity |
| Solubility | Soluble | DCM, EtOAc, MeOH, DMSO |
Electronic Structure Analysis
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C5 Position (Cl-bearing): The C5 carbon is not sufficiently electrophilic for facile SₙAr reactions because it is not ortho or para to a ring nitrogen. However, the C-Cl bond is activated for oxidative addition by Palladium(0) species, making it a viable partner for Suzuki-Miyaura and Buchwald-Hartwig couplings.
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C2/C4 Methyl Groups: The methyl groups are "vinylogous" to the ring nitrogens. The C4-methyl protons are particularly acidic (pKa ~20) due to resonance stabilization of the resulting carbanion by the para-nitrogen (N1). This allows for lateral lithiation or condensation reactions.
Synthetic Routes & Process Chemistry
The primary industrial route to 5-chloro-2,4-dimethylpyrimidine involves the direct electrophilic chlorination of the parent heterocycle, 2,4-dimethylpyrimidine.
Synthesis Workflow (DOT Diagram)
Figure 1: The C5 position is the preferred site for electrophilic attack due to the directing effects of the ring nitrogens (directing meta) and methyl groups (directing ortho/para).
Detailed Synthetic Protocol
Objective: Synthesis of 5-Chloro-2,4-dimethylpyrimidine via NCS Chlorination.
Reagents:
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2,4-Dimethylpyrimidine (1.0 equiv)
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N-Chlorosuccinimide (NCS) (1.05 equiv)
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Acetic Acid (Glacial, solvent)[1]
Procedure:
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Dissolution: Charge a round-bottom flask with 2,4-dimethylpyrimidine (10 mmol) and glacial acetic acid (20 mL).
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Addition: Add NCS (10.5 mmol) portion-wise at room temperature. The reaction is slightly exothermic.
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Heating: Heat the mixture to 50–60 °C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or LC-MS. The product will appear less polar than the starting material.
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Work-up: Cool to room temperature. Pour the mixture onto ice-water (50 mL). Neutralize carefully with saturated NaHCO₃ solution (pH ~8).
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Extraction: Extract with Dichloromethane (3 x 30 mL). Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate in vacuo. The residue can be recrystallized from Hexane/Ether or distilled under reduced pressure if high purity is required.
Reactivity Profile & Functionalization
This scaffold offers divergent reactivity: the C5-Cl bond serves as a cross-coupling handle, while the C4-Methyl group serves as a nucleophilic handle upon deprotonation.
Divergent Reactivity Map (DOT Diagram)
Figure 2: The scaffold allows orthogonal functionalization: metal-catalyzed coupling at C5 and base-mediated functionalization at C4-Methyl.
Key Reaction: Suzuki-Miyaura Coupling
While 5-bromo pyrimidines are more reactive, the 5-chloro derivative is cost-effective and stable. It requires active phosphine ligands (e.g., S-Phos, X-Phos) or elevated temperatures.
Protocol:
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Setup: In a glovebox or under Argon, combine 5-Chloro-2,4-dimethylpyrimidine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%), and S-Phos (4 mol%).
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Solvent: Add degassed Toluene/Water (10:1) and K₃PO₄ (2.0 equiv).
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Reaction: Seal and heat at 100 °C for 12–18 hours.
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Outcome: Yields are typically 70–90%. The C5-Aryl product retains the methyl groups for further elaboration.
Key Reaction: Condensation (Styryl Formation)
The C4-methyl group is sufficiently acidic to condense with aromatic aldehydes, forming styrylpyrimidines. This preserves the C5-Cl bond.[2]
Conditions: Benzaldehyde (1.0 equiv), Acetic Anhydride (excess), Reflux. Mechanism: Formation of an enol-like intermediate at C4, followed by aldol condensation and dehydration.
Applications in Medicinal Chemistry
Pharmacophore Utility
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Kinase Inhibition: The pyrimidine ring mimics the adenine base of ATP. The 5-Cl substituent can fill hydrophobic pockets (Gatekeeper residues) in kinase active sites.
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Metabolic Stability: The C5-Cl bond blocks metabolic oxidation at the 5-position, a common clearance pathway for pyrimidines (via Cytochrome P450).
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Bioisosterism: The 2,4-dimethyl motif provides steric bulk that can enforce specific binding conformations, restricting rotation in the receptor pocket.
Case Study: Synthesis of Functionalized Antagonists
Researchers utilize 5-chloro-2,4-dimethylpyrimidine to synthesize Corticotropin-releasing factor (CRF) antagonists and HSP90 inhibitors . The stability of the C5-Cl bond allows for harsh conditions to be used on the methyl groups (e.g., oxidation to carboxylic acids) without compromising the halogen handle.
Safety & Handling (SDS Highlights)
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation. Storage: Store in a cool, dry place under inert gas (Argon) if possible, though the compound is relatively air-stable.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142213109 (Related Isomers). [Link]
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Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling of Heterocyclic Halides. [Link]
